molecular formula C18H16IN3O4S B2914349 (Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 865173-63-3

(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

Cat. No.: B2914349
CAS No.: 865173-63-3
M. Wt: 497.31
InChI Key: KXXXBVBVPRBCQU-ZZEZOPTASA-N
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Description

This compound features a benzothiazole core with a nitro group at position 6, a 2-ethoxyethyl substituent at position 3, and a 2-iodobenzamide group connected via a Z-configuration imine.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16IN3O4S/c1-2-26-10-9-21-15-8-7-12(22(24)25)11-16(15)27-18(21)20-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXXBVBVPRBCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16IN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole core, which is known for its diverse biological activities. The presence of the nitro group and the ethoxyethyl side chain contributes to its solubility and reactivity.

PropertyValue
Molecular FormulaC20H21N3O5S
Molecular Weight415.46 g/mol
SolubilitySoluble in DMSO
Log P3.5

The biological activity of this compound is primarily attributed to its inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) , which plays a crucial role in insulin and leptin signaling pathways. By inhibiting PTP1B, the compound may enhance these signaling pathways, potentially leading to improved glucose homeostasis and energy balance.

Biochemical Pathways

  • Insulin Signaling : Inhibition of PTP1B can lead to increased insulin sensitivity.
  • Leptin Signaling : Enhanced leptin signaling may contribute to better regulation of energy expenditure and appetite control.

Biological Activities

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent .

2. Anticancer Properties
Preliminary investigations indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 and A549 .

3. Anti-inflammatory Effects
The compound has demonstrated the ability to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives similar to this compound:

  • Anticancer Activity : A study reported that benzothiazole derivatives exhibited IC50 values ranging from 0.25 μM to 0.75 μM against various cancer cell lines, highlighting their potential as anticancer agents .
  • Anti-inflammatory Activity : In vivo studies using carrageenan-induced paw edema models showed that certain benzothiazole derivatives significantly reduced inflammation, supporting their therapeutic potential in inflammatory conditions .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key differences between the target compound and analogs from the evidence:

Compound Name Substituents (Benzothiazole Position) Acylide Group Key Functional Groups Reference
Target Compound 6-nitro, 3-(2-ethoxyethyl) 2-iodobenzamide Iodo, nitro, ethoxyethyl
N-[(Z)-3-((E)-4-...)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2-ylidene]... () 6-carbamoyl, 4-(3-hydroxypropoxy) Oxazole-5-carboxamide Carbamoyl, hydroxypropoxy, oxazole
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-thiadiazol-2-ylidene]-benzamide () Thiadiazole core, 3-methylphenyl Benzamide Dimethylamino acryloyl, methylphenyl
2-Bromo-N-[(Z)-3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-ylidene]benzamide () 6-methylsulfonyl, 3-(2-ethoxyethyl) 2-bromobenzamide Bromo, methylsulfonyl, ethoxyethyl
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2-ylidene)-5-nitrothiophene-2-carboxamide () 5,6-dimethoxy, 3-(2-ethoxyethyl) 5-nitrothiophene-2-carboxamide Dimethoxy, nitrothiophene
Key Observations:
  • Substituent Effects on Reactivity : The nitro group in the target compound enhances electrophilicity compared to methylsulfonyl () or carbamoyl () groups. This may increase susceptibility to nucleophilic attack or metabolic reduction.
  • Solubility : The ethoxyethyl chain (shared with and ) likely improves aqueous solubility relative to purely aromatic substituents (e.g., ’s methylphenyl group).
Spectroscopic Data:
  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1690 cm⁻¹, aligning with benzamide derivatives in (1690–1638 cm⁻¹) .
  • NMR : The Z-configuration imine and iodine’s deshielding effect would produce distinct proton shifts compared to bromine () or smaller substituents.

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